molecular formula C16H15FN6OS B2569764 5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2380169-53-7

5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2569764
CAS No.: 2380169-53-7
M. Wt: 358.4
InChI Key: HNLVWUPJQUGCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound featuring a benzothiadiazole core with a piperazine and pyrimidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps. One common approach starts with the preparation of 5-fluoro-6-methylpyrimidin-4-ol, which is then reacted with piperazine under specific conditions to form the piperazine derivative . This intermediate is further reacted with benzothiadiazole derivatives to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group at a specific position on the molecule.

Scientific Research Applications

5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives and piperazine-containing molecules. Examples include:

Uniqueness

What sets 5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6OS/c1-10-14(17)15(19-9-18-10)22-4-6-23(7-5-22)16(24)11-2-3-12-13(8-11)21-25-20-12/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVWUPJQUGCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.